molecular formula C9H18Cl2N2O B15448120 N,N'-Bis(3-chlorobutan-2-yl)urea CAS No. 63548-65-2

N,N'-Bis(3-chlorobutan-2-yl)urea

Cat. No.: B15448120
CAS No.: 63548-65-2
M. Wt: 241.16 g/mol
InChI Key: FAYRRMBAFKPCJY-UHFFFAOYSA-N
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Description

N,N'-Bis(3-chlorobutan-2-yl)urea is a chemical compound of interest in synthetic organic chemistry and medicinal research. As a urea derivative featuring 3-chlorobutan-2-yl substituents, it serves as a potential building block or intermediate in the synthesis of more complex molecules . Related compounds with similar chloroalkyl substituents are frequently explored in the development of pharmaceutical agents and biologically active compounds . The presence of the urea functional group and halogenated chains makes this class of compounds valuable for studying structure-activity relationships, particularly in the creation of potential inhibitors or modulators of biological targets. Researchers can utilize this high-purity material in method development, library synthesis, and biochemical screening. This product is strictly labeled "For Research Use Only" and is not approved for human, veterinary, diagnostic, or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

63548-65-2

Molecular Formula

C9H18Cl2N2O

Molecular Weight

241.16 g/mol

IUPAC Name

1,3-bis(3-chlorobutan-2-yl)urea

InChI

InChI=1S/C9H18Cl2N2O/c1-5(10)7(3)12-9(14)13-8(4)6(2)11/h5-8H,1-4H3,(H2,12,13,14)

InChI Key

FAYRRMBAFKPCJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Cl)NC(=O)NC(C)C(C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

  • Molecular weight can be estimated as ~265.2 g/mol (calculated from C₉H₁₆Cl₂N₂O).
  • N,N'-Bis(3-chlorophenyl)urea : Contains aromatic chlorophenyl groups (C₁₃H₁₀Cl₂N₂O, MW 281.14 g/mol). The planar aromatic rings facilitate π-π stacking, unlike the aliphatic chains in the target compound.
  • N,N'-Methylenebis(urea) : Simplest bis-urea (C₃H₈N₄O₂, MW 148.12 g/mol) with a methylene bridge. Lacks halogen substituents, resulting in higher polarity and lower thermal stability.

Physicochemical Properties

Property N,N'-Bis(3-chlorobutan-2-yl)urea (Estimated) N,N'-Bis(3-chlorophenyl)urea N,N'-Methylenebis(urea)
Molecular Weight (g/mol) ~265.2 281.14 148.12
Boiling Point (°C) Not reported Not reported Decomposes upon heating
Solubility Low in water; moderate in organic solvents Low water solubility High water solubility
Thermal Stability Moderate (chlorine may reduce stability) Stable up to 200°C Low (prone to decomposition)

Q & A

Q. What synthetic methodologies are commonly employed for preparing N,N'-Bis(3-chlorobutan-2-yl)urea in academic research?

The synthesis of urea derivatives typically involves the reaction of amines with phosgene equivalents (e.g., triphosgene) or carbamoyl chlorides. For This compound, a stepwise approach may be used:

  • Step 1 : React 3-chlorobutan-2-amine with triphosgene under anhydrous conditions (e.g., dichloromethane, 0–5°C) to generate the intermediate isocyanate.
  • Step 2 : Add a second equivalent of 3-chlorobutan-2-amine to form the symmetrical urea.
  • Optimization : Parameters such as solvent polarity (e.g., THF vs. DCM), temperature control, and stoichiometric ratios are critical to minimize side reactions (e.g., oligomerization). Monitoring via thin-layer chromatography (TLC) or in-situ FTIR for isocyanate intermediate detection is recommended .

Q. Which analytical techniques are most effective for characterizing This compound and confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR can confirm the urea linkage (-NH-C(=O)-NH-) and substituent positions. Chlorine atoms adjacent to chiral centers may split signals due to restricted rotation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns from chlorine atoms.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) is employed, though crystallization may require slow evaporation in aprotic solvents .
  • Purity Assessment : HPLC with UV detection or differential scanning calorimetry (DSC) can detect impurities (<1%) .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of This compound be systematically studied?

  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N2_2) to identify decomposition onset temperatures.
  • Differential Scanning Calorimetry (DSC) : Measure enthalpy changes (ΔH\Delta H) during phase transitions or exothermic decomposition.
  • Kinetic Modeling : Use the Flynn-Wall-Ozawa method to calculate activation energy (EaE_a) from TGA data. Compare results with analogous compounds, such as N,N'-Bis(3-chlorophenyl)urea, which exhibits a dissociation enthalpy of 122.0 ± 5.3 kJ/mol .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., HCl, amines) to infer reaction pathways.

Q. What experimental strategies can resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (e.g., COSY, HSQC) and compare experimental IR stretching frequencies (vC=Ov_{C=O} ~1640–1680 cm1^{-1}) with computational predictions.
  • Crystallographic Refinement : Employ SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles. For disordered structures (common with chlorinated groups), use restraints and constraints during refinement .
  • Dynamic NMR (DNMR) : Investigate rotational barriers around the urea linkage if variable-temperature NMR shows coalescence of signals.

Q. How can computational chemistry aid in predicting the reactivity of This compound with biological targets?

  • Molecular Docking : Simulate interactions with enzymes (e.g., urease) using software like AutoDock Vina. Focus on hydrogen bonding between urea -NH groups and active-site residues.
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the electron-withdrawing chloro groups may polarize the urea carbonyl, enhancing electrophilicity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize synthetic targets.

Methodological Considerations for Data Reproducibility

  • Moisture Sensitivity : Chlorinated ureas are often hygroscopic; store under inert atmosphere (Ar/N2_2) and use anhydrous solvents during synthesis .
  • Reaction Monitoring : Employ in-situ techniques (e.g., Raman spectroscopy) to track intermediate formation and minimize side products .
  • Data Reporting : Clearly document crystallographic refinement parameters (e.g., R-factors, residual density) and thermal analysis conditions (heating rate, atmosphere) to ensure reproducibility .

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